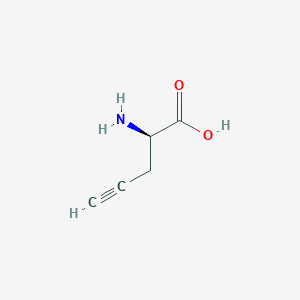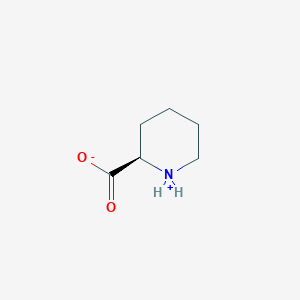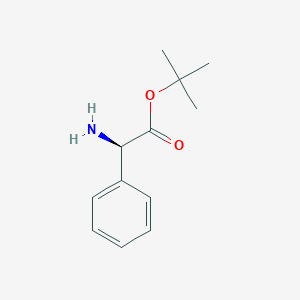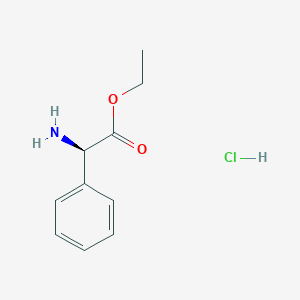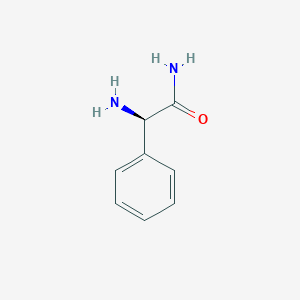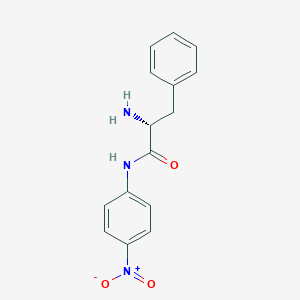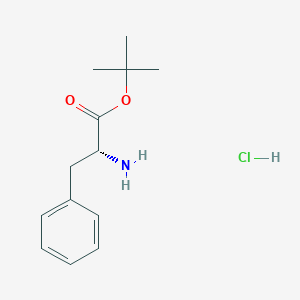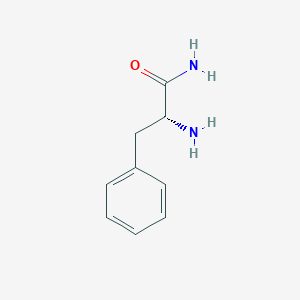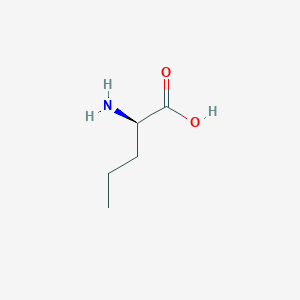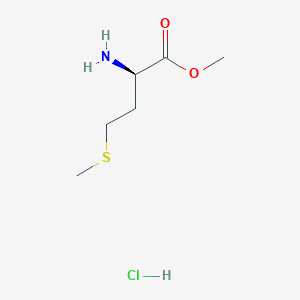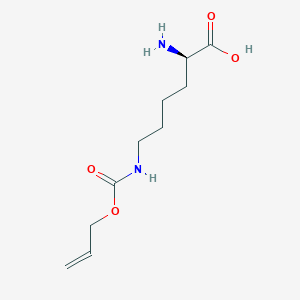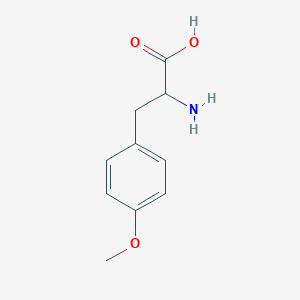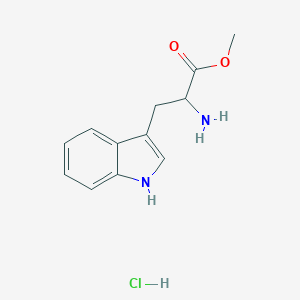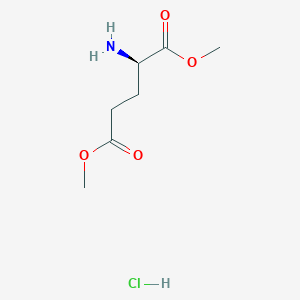
盐酸二甲基 D-谷氨酸酯
描述
Dimethyl D-Glutamate Hydrochloride is a derivative of glutamic acid . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as ergogenic dietary substances . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
The synthesis of Dimethyl D-Glutamate Hydrochloride involves a mild reductive alkylation with Pd/C . The product obtained from this process is of high quality and cannot be improved by recrystallization from water .Molecular Structure Analysis
The molecular formula of Dimethyl D-Glutamate Hydrochloride is C7H14ClNO4 . Its molecular weight is 211.64 .Chemical Reactions Analysis
Glutamic acid, from which Dimethyl D-Glutamate Hydrochloride is derived, is involved in various chemical reactions. It is an excitatory transmitter released from neurons . It communicates information rapidly by activating receptors in other neurons . Physiologic concentrations of glutamate are 1 μM extracellularly and several millimolar intracellularly .Physical And Chemical Properties Analysis
Dimethyl D-Glutamate Hydrochloride is a solid at 20 degrees Celsius . It is white to off-white in color . It should be stored under inert gas . It has a specific rotation of -24.0 to -28.0 degrees at a concentration of 2 in methanol .科学研究应用
Neuroprotective Properties : Dimethyl Sulfoxide (DMSO), a related compound, has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx, thereby protecting against excitotoxic death in hippocampal neurons. This suggests a potential use for DMSO in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Mitochondrial Integrity in Astrocytes : Another study showed that DMSO can damage mitochondrial integrity and membrane potential in cultured astrocytes. This indicates the need for caution in the use of DMSO as a solvent in neuroscientific research (Yuan et al., 2014).
Polymerization of Dimethyl Glutamate : Research on dimethyl N,N-diallylglutamate led to the successful polymerization into a pyrrolidine ring-embedded linear cyclopolymer, retaining all three functionalities of glutamic acid. This development is significant in polymer science and materials engineering (Jamiu, Al-Muallem, & Ali, 2016).
Antidepressant Effects of Ketamine : Ketamine, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist, shows significant improvement in depressive symptoms. This highlights the potential role of NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).
Glutamate Racemase Inhibition : The inhibition of glutamate racemase, essential for peptidoglycan synthesis and thus a target for antibacterial drugs, has been explored. This study provides insights into the structural basis of glutamate racemase inhibition (Kim et al., 2007).
Insulinotropic Action of Dimethyl Ester of L-Glutamic Acid : Research indicates that the dimethyl ester of L-glutamic acid can stimulate insulin release and enhance the insulinotropic action of GLP-1, which has implications for diabetes treatment (Cancelas et al., 2001).
NMR Analysis Using Poly-γ-Benzyl-l-Glutamate : The study of N,N-dimethyltrichloroacetamide (DMTCA) aligned using poly-γ-benzyl-l-glutamate, provides insights into chemical exchange kinetics, important in the field of NMR spectroscopy and molecular analysis (Igumenova et al., 2007).
Memory Deficits and DMAE p-Glu : Dimethylaminoethanol pyroglutamate (DMAE p-Glu) shows promise in reducing memory deficits induced by scopolamine, suggesting its potential in treating cognitive impairments (Blin et al., 2009).
安全和危害
Dimethyl D-Glutamate Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
属性
IUPAC Name |
dimethyl (2R)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044887 | |
| Record name | Dimethyl D-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl D-Glutamate Hydrochloride | |
CAS RN |
27025-25-8 | |
| Record name | D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl D-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl D-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL D-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDM33EYGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



